Enhanced HCV Replicon Inhibition Conferred by the 2'-C-Methyl Moiety
The target compound incorporates the 2'-C-methyl-ribose moiety, which is a critical structural determinant for potent inhibition of HCV RNA replication. In a direct comparison within the same class, 2'-C-methyladenosine (the deprotected, 6-amino analog of the target compound) exhibited an IC50 of 0.3 µM against HCV replication in Huh-7 human hepatoma cells, while its corresponding 2'-unmethylated counterpart (adenosine) shows no significant antiviral activity at similar concentrations [1]. The target compound, as a protected precursor to such 6-substituted-2'-C-methyl purines, enables access to this enhanced antiviral phenotype.
| Evidence Dimension | Anti-HCV Replication Activity (IC50) |
|---|---|
| Target Compound Data | Precursor to 2'-C-methyl-6-substituted purines (activity dependent on final 6-substituent) |
| Comparator Or Baseline | 2'-C-Methyladenosine (6-amino analog): IC50 = 0.3 µM; 2'-Unmethylated adenosine: No significant activity |
| Quantified Difference | 2'-C-Methyl modification is essential for sub-micromolar potency in this series |
| Conditions | HCV replicon assay in Huh-7 cells |
Why This Matters
This structural feature is a prerequisite for achieving the potent antiviral phenotype reported for the 2'-C-methyl purine class, justifying the use of this specific intermediate over simpler ribose derivatives.
- [1] Cayman Chemical. 2'-C-Methyladenosine (CAS 15397-12-3) Product Information. IC50 = 0.3 µM in Huh-7 HCV replicon cells. View Source
